molecular formula C20H24N2O4 B2824767 N-(4-(3-methoxyazetidin-1-yl)phenyl)-4-(2-methoxyethoxy)benzamide CAS No. 2034261-93-1

N-(4-(3-methoxyazetidin-1-yl)phenyl)-4-(2-methoxyethoxy)benzamide

Cat. No.: B2824767
CAS No.: 2034261-93-1
M. Wt: 356.422
InChI Key: IYHDMCGCTYWTBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(3-Methoxyazetidin-1-yl)phenyl)-4-(2-methoxyethoxy)benzamide is a benzamide derivative featuring two distinct substituents:

  • A para-substituted phenyl group bearing a 3-methoxyazetidine moiety, a saturated four-membered heterocycle that enhances conformational rigidity and modulates electronic properties.

This compound’s structural complexity positions it as a candidate for diverse pharmacological applications, including enzyme inhibition or receptor modulation. Its synthesis likely involves coupling 4-(2-methoxyethoxy)benzoic acid with a 4-(3-methoxyazetidin-1-yl)aniline precursor, followed by purification via column chromatography and characterization by NMR, IR, and mass spectrometry .

Properties

IUPAC Name

N-[4-(3-methoxyazetidin-1-yl)phenyl]-4-(2-methoxyethoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4/c1-24-11-12-26-18-9-3-15(4-10-18)20(23)21-16-5-7-17(8-6-16)22-13-19(14-22)25-2/h3-10,19H,11-14H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYHDMCGCTYWTBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CC(C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(3-methoxyazetidin-1-yl)phenyl)-4-(2-methoxyethoxy)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, biological effects, and relevant research findings.

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzamide derivatives similar to this compound. For example, compounds that share structural features have demonstrated significant inhibitory effects on cancer cell proliferation. In vitro assays have shown that these compounds can selectively target cancer cell lines while exhibiting minimal toxicity towards normal cells.

Table 1: In Vitro Anticancer Activity of Related Compounds

Compound NameTarget Cell LineIC50 (µM)Mechanism of Action
YH-9SK-BR-35.0EGFR/HER-2 inhibition
A14MRSA0.5FtsZ-targeting
Compound XA54910.0ROS induction

The biological activity of this compound may involve several mechanisms:

  • EGFR and HER-2 Inhibition : Similar compounds have been shown to inhibit epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER-2), which are critical in breast cancer progression.
  • Induction of Apoptosis : Some studies indicate that these compounds can induce apoptosis in cancer cells by promoting reactive oxygen species (ROS) production.
  • Inhibition of Angiogenesis : The ability to reduce vascular endothelial growth factor (VEGF) secretion suggests potential anti-angiogenic properties.

Study on Anticancer Activity

A recent investigation into a series of benzamide derivatives revealed that compounds with similar structures to this compound exhibited promising anticancer activity. The study utilized CCK-8 assays to evaluate cell viability across various cancer cell lines, including SK-BR-3 and MCF-7, demonstrating significant reductions in cell proliferation.

Case Study Summary:

  • Objective : Evaluate the anticancer efficacy of benzamide derivatives.
  • Methodology : CCK-8 assay on multiple cancer cell lines.
  • Findings : Notable inhibition of cell growth in SK-BR-3 cells with minimal effects on normal cells.

Comparison with Similar Compounds

Comparison with Similar Benzamide Derivatives

Structural and Functional Group Analysis

Key analogs and their distinguishing features are summarized below:

Compound Name Substituents on Benzamide Core Phenyl Ring Substituent Molecular Weight (g/mol) Key Functional Groups Biological Activity (if reported) Reference
N-(4-(3-Methoxyazetidin-1-yl)phenyl)-4-(2-methoxyethoxy)benzamide 4-(2-Methoxyethoxy) 3-Methoxyazetidine ~342.4 (estimated) Methoxyethoxy, azetidine Not explicitly reported Target
N-(4-Amino-2-methylphenyl)-2-(2-methoxyethoxy)benzamide 2-(2-Methoxyethoxy) 4-Amino-2-methylphenyl 300.35 Methoxyethoxy, amino Not reported
N-(5-Amino-2-methoxyphenyl)-4-(2-methoxyethoxy)benzamide 4-(2-Methoxyethoxy) 5-Amino-2-methoxyphenyl 316.36 Methoxyethoxy, amino Intermediate for drug synthesis
N-(3-Chloro-4-fluorophenyl)-4-(1H-imidazol-1-yl)benzamide 4-(1H-Imidazol-1-yl) 3-Chloro-4-fluorophenyl ~329.8 Imidazole, halogen Anticancer (cervical cancer)
N-(4-(2-Aminocyclopropyl)phenyl)-4-(thiophen-2-yl)benzamide HCl 4-(Thiophen-2-yl) 2-Aminocyclopropyl ~397.9 Thiophene, cyclopropane Anti-LSD1 activity
N-(3-(4-Fluorophenoxy)phenyl)-4-(3-guanidinopropoxy)benzamide HCl 4-(3-Guanidinopropoxy) 4-Fluorophenoxy ~497.9 Guanidine, fluorophenoxy Calcium channel inhibition

Key Comparative Insights

Electronic and Steric Effects
  • Methoxy vs. Azetidine Substitution: The 3-methoxyazetidine group in the target compound introduces steric hindrance and conformational rigidity compared to simpler substituents like amino or methoxy groups in analogs . This may enhance target selectivity by restricting rotational freedom.
  • Hydrophilicity: The 2-methoxyethoxy chain in the target compound and analogs (e.g., ) improves water solubility relative to non-polar groups (e.g., thiophene in or imidazole in ).
Spectral Characterization
  • IR Spectra : All benzamides exhibit C=O stretching at ~1660–1680 cm⁻¹ and NH stretches at ~3150–3414 cm⁻¹, consistent with the benzamide core . The absence of S-H bands in thione-containing analogs (e.g., ) confirms tautomeric forms.
  • NMR : The target compound’s azetidine ring would display distinct ¹H-NMR signals for its methoxy group (~3.3 ppm) and azetidine protons (δ 3.5–4.0 ppm), differentiating it from cyclopropane or imidazole-containing analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.